2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
Description
2-Methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and an azetidine ring at position 4. The azetidine moiety is further functionalized with a 2H-1,2,3-triazol-2-yl group at its 3-position (Fig. 1). This structure combines the rigidity of the pyrimidine and azetidine rings with the hydrogen-bonding capacity of the triazole, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor analog .
Properties
IUPAC Name |
2-methyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-8-11-3-2-10(14-8)15-6-9(7-15)16-12-4-5-13-16/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDDYFKWRTZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of a pyrimidine derivative with an azetidine precursor under specific conditions, such as the presence of a strong base or a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cycloaddition reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Cycloaddition: Performing azide-alkyne cycloaddition reactions using copper(I) catalysts.
Major Products Formed: The reactions can yield various derivatives and analogs of the original compound, which may have different biological or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a probe or inhibitor in studying enzyme activities or signaling pathways.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases that involve the modulation of specific biological targets.
Industry: In the industrial sector, it can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine exerts its effects depends on its molecular targets and pathways involved. It may interact with enzymes or receptors, leading to the modulation of biological processes. The specific mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine Ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Azetidine Substituent : A four-membered saturated ring contributing conformational constraints.
- Triazole Group : A five-membered aromatic ring with three nitrogen atoms, positioned to engage in π-π stacking or hydrogen bonding.
Comparison with Structurally Similar Compounds
Substituent Position and Ring Size Variations
Pyrimidine-Triazole Derivatives with Alternative Linkers
- Compound 2h: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide () Structural Differences: Features an acetamide linker between the triazole and pyrimidine, unlike the direct azetidine bridge in the target compound. Synthesis: Microwave-assisted (100 W, 80°C, 30 min) with 82% yield, higher than typical azetidine-containing analogs .
Nitro-Triazolylpyrimidine Derivatives
- Compound 1q: 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine () Structural Differences: Substitutes azetidine with pyrrolidine (five-membered ring) and uses a 1H-1,2,4-triazole isomer. Synthesis: Lower yield (44%) compared to microwave-assisted methods, highlighting the efficiency of azetidine-functionalized protocols . Stability: Decomposes at 219–221°C, suggesting reduced stability vs. non-nitro derivatives.
Triazole Isomerism and Electronic Effects
- 2-(4H-1,2,4-Triazol-4-yl)pyrimidine ()
- Triazole Position : The 4H-1,2,4-triazole isomer adopts near-planarity with the pyrimidine (dihedral angle: 2.9°), enhancing conjugation. This contrasts with the 2H-1,2,3-triazol-2-yl group in the target compound, which may exhibit greater rotational freedom .
- Crystallography : Planar geometry facilitates stronger intermolecular interactions (e.g., π-stacking), critical for crystal packing and solubility .
Functional Group Modifications
- THP-Protected Triazole Derivatives () Example: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Modifications: Incorporates a tetrahydropyran (THP) protecting group, increasing steric bulk and altering solubility. Synthesis: Lower yield (42%) under milder conditions (70°C, 65 W) compared to azetidine analogs, reflecting synthetic challenges with bulky substituents .
Data Tables
Table 2. Structural Parameters from Crystallography
| Compound Name | Dihedral Angle (°) | Planarity Notes | Reference |
|---|---|---|---|
| 2-(4H-1,2,4-Triazol-4-yl)pyrimidine | 2.9 | Near-planar, enhanced conjugation | |
| Target Compound | N/A | Likely moderate flexibility | N/A |
Discussion of Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis () improves yields for triazole-pyrimidine hybrids, but steric hindrance (e.g., THP groups) reduces efficiency .
- Thermal Stability : Higher melting points in acetamide-linked derivatives () suggest that flexible linkers may compromise stability compared to rigid azetidine bridges.
- The target compound’s azetidine-triazole motif may optimize binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
